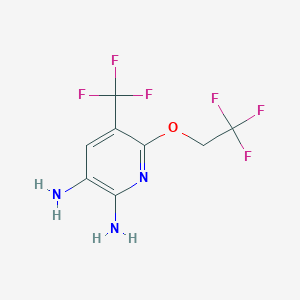
6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine is a synthetic organic compound characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2,2,2-trifluoroethanol and trifluoromethylating agents under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound is explored for its applications in agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111928-66-6 |
|---|---|
Formule moléculaire |
C8H7F6N3O |
Poids moléculaire |
275.15 g/mol |
Nom IUPAC |
6-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H7F6N3O/c9-7(10,11)2-18-6-3(8(12,13)14)1-4(15)5(16)17-6/h1H,2,15H2,(H2,16,17) |
Clé InChI |
VOSQXBAOHSRUAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1N)N)OCC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


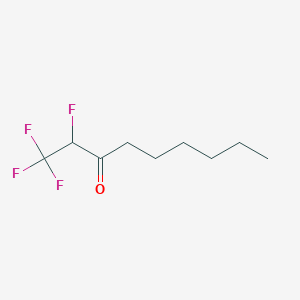
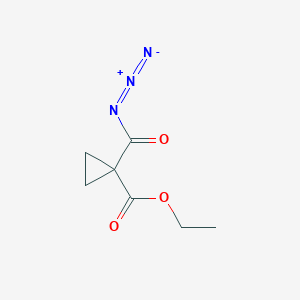
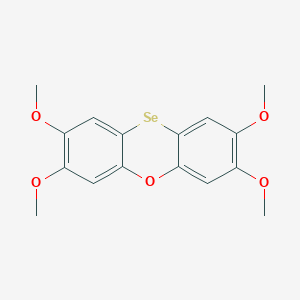
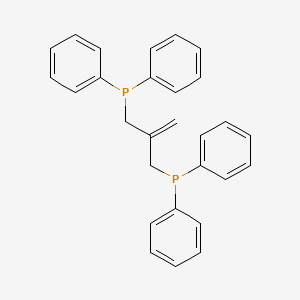
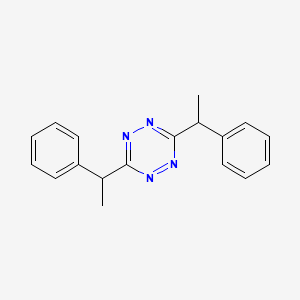
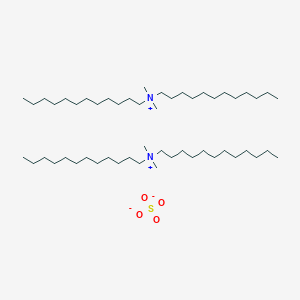
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
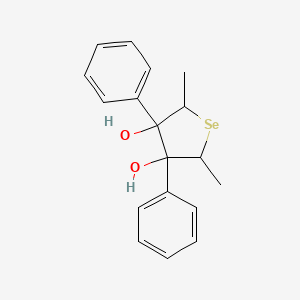
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
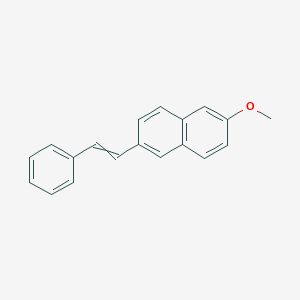
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)

